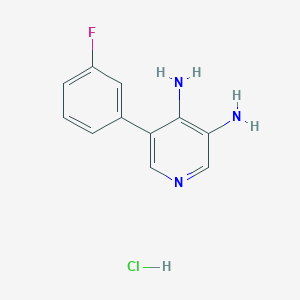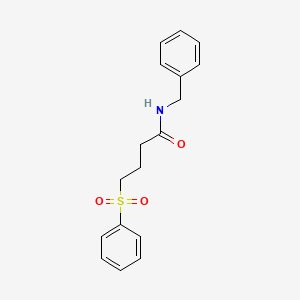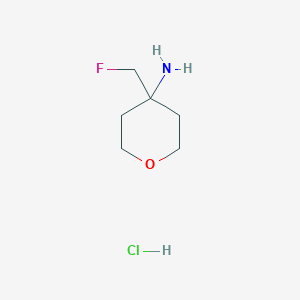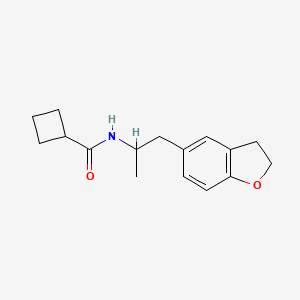![molecular formula C19H18ClF3N4O B2597581 4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2035006-94-9](/img/structure/B2597581.png)
4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H18ClF3N4O and its molecular weight is 410.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
- This compound is part of a series of 4-piperazinopyrimidines, which have shown a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. These properties have led to the selection of certain compounds from this series for clinical investigations, particularly for their powerful antiemetic activity (Mattioda et al., 1975).
Antimicrobial and Antifungal Activities
- Novel pyrimidine derivatives, related to the compound , have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds are effective against various strains of bacteria and fungi, demonstrating their potential as therapeutic agents in infectious diseases (Bektaş et al., 2007).
Anticancer Properties
- Derivatives of pyrimidine, including compounds with structures similar to the compound , have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. These compounds have shown potential as anticancer agents, warranting further research into their therapeutic applications (Mallesha et al., 2012).
Neuroprotective Effects
- Research on analogs of this compound indicates potential neuroprotective effects. Studies have shown that certain pyrimidine derivatives can reduce neurological deficits and brain damage after cerebral events in animal models, suggesting their potential use in treating conditions like stroke (Smith et al., 1997).
Anti-Histaminic Activity
- Some pyrimidines, structurally related to the compound , have been synthesized and evaluated for their anti-histaminic activity. These compounds have shown significant histamine inhibition, which can be beneficial in treating allergic reactions and related conditions (Rahaman et al., 2009).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O/c1-13-24-16(19(21,22)23)12-17(25-13)26-8-10-27(11-9-26)18(28)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLPAGZLXPJCF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)


![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)

